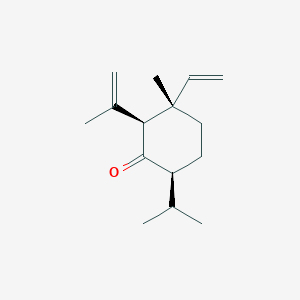
5-Amino-3-(2-aminoethyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2-aminoethyl)pentan-2-one, also known as AEPD or N-(2-aminoethyl)-5-aminopentan-2-one, is a chemical compound that belongs to the class of beta-ketoamphetamines. It is a white crystalline powder that is soluble in water and ethanol. AEPD has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(2-aminoethyl)pentan-2-one is not fully understood. However, it has been suggested that 5-Amino-3-(2-aminoethyl)pentan-2-one may act by inhibiting the activity of enzymes involved in various biological processes. 5-Amino-3-(2-aminoethyl)pentan-2-one has also been reported to interact with DNA and RNA, which may contribute to its biological activities.
Biochemische Und Physiologische Effekte
5-Amino-3-(2-aminoethyl)pentan-2-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. 5-Amino-3-(2-aminoethyl)pentan-2-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-3-(2-aminoethyl)pentan-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. 5-Amino-3-(2-aminoethyl)pentan-2-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-Amino-3-(2-aminoethyl)pentan-2-one has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 5-Amino-3-(2-aminoethyl)pentan-2-one. One area of interest is the development of novel compounds based on 5-Amino-3-(2-aminoethyl)pentan-2-one with improved biological activities. Another area of interest is the investigation of the mechanism of action of 5-Amino-3-(2-aminoethyl)pentan-2-one and its potential applications in the treatment of various diseases. Additionally, the use of 5-Amino-3-(2-aminoethyl)pentan-2-one as a fluorescent probe for the detection of metal ions in biological samples is an area of active research.
Synthesemethoden
5-Amino-3-(2-aminoethyl)pentan-2-one can be synthesized through a simple reaction between 5-amino-2-pentanone and ethylenediamine. The reaction is carried out in the presence of a strong base such as sodium hydroxide and is followed by a purification process to obtain the pure compound. The yield of the reaction is typically high, and the purity of the product can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(2-aminoethyl)pentan-2-one has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of novel compounds with potential biological activities. 5-Amino-3-(2-aminoethyl)pentan-2-one has been reported to exhibit antibacterial, antifungal, and antitumor activities. It has also been used as a chelating agent for metal ions and as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
CAS-Nummer |
148779-93-5 |
|---|---|
Produktname |
5-Amino-3-(2-aminoethyl)pentan-2-one |
Molekularformel |
C7H16N2O |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
5-amino-3-(2-aminoethyl)pentan-2-one |
InChI |
InChI=1S/C7H16N2O/c1-6(10)7(2-4-8)3-5-9/h7H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
KEUGWEXTXLJIGA-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CCN)CCN |
Kanonische SMILES |
CC(=O)C(CCN)CCN |
Synonyme |
2-Pentanone, 5-amino-3-(2-aminoethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




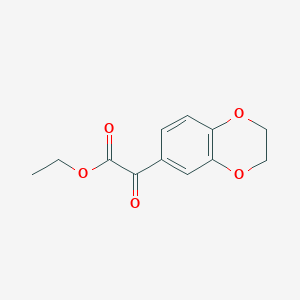

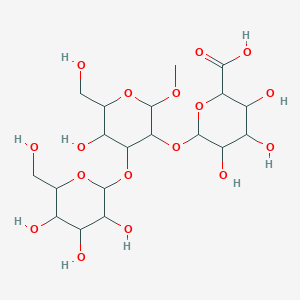
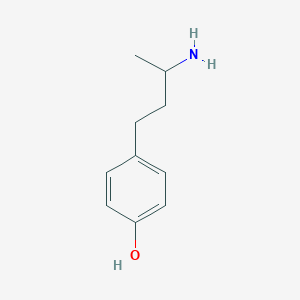
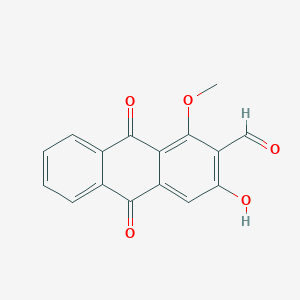
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)
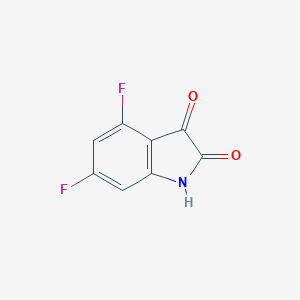
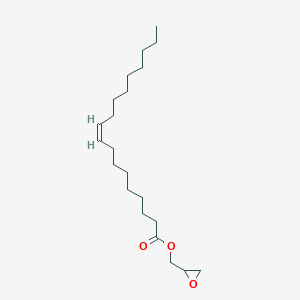
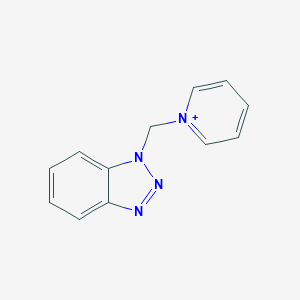

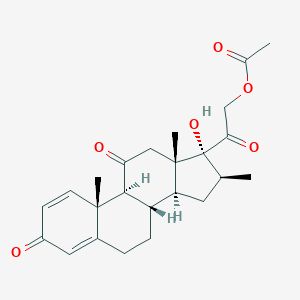
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
